
Barium;lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium lithium is a binary intermetallic compound composed of barium and lithium It is represented by the chemical formula BaLi
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium lithium can be synthesized through various methods. One common approach is the solid-liquid reaction method, where barium and lithium metals are reacted in a molten salt medium. This method involves immersing graphite into a molten alloy of lithium and barium, allowing the intercalation of barium into the graphite structure .
Industrial Production Methods
Industrial production of barium lithium typically involves the reduction of barium oxide with lithium in a high-temperature environment. The process requires careful control of temperature and reaction conditions to ensure the formation of the desired compound. The use of molten salts as a reaction medium is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Barium lithium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electropositive nature of both barium and lithium.
Common Reagents and Conditions
Oxidation: Barium lithium can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of barium oxide and lithium oxide.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas.
Substitution: Barium lithium can undergo substitution reactions with halogens, resulting in the formation of barium halides and lithium halides.
Major Products Formed
The major products formed from these reactions include barium oxide, lithium oxide, barium halides, and lithium halides. These products have various applications in different industries.
Wissenschaftliche Forschungsanwendungen
Barium lithium has several scientific research applications, particularly in the fields of materials science and energy storage. Some notable applications include:
Energy Storage: Barium lithium is used in the development of advanced battery technologies, including lithium-ion batteries.
Materials Science: The compound is studied for its potential use in creating novel materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of barium lithium involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to donate and accept electrons, making it a versatile reagent in redox reactions. Key molecular targets include:
Glycogen Synthase Kinase-3 (GSK-3): Barium lithium inhibits GSK-3, a key enzyme involved in various cellular processes.
Inositol Monophosphatase (IMPA): The compound also inhibits IMPA, which plays a role in the regulation of inositol phosphate metabolism.
Vergleich Mit ähnlichen Verbindungen
Barium lithium can be compared with other similar compounds, such as barium sodium and barium potassium.
List of Similar Compounds
- Barium sodium (BaNa)
- Barium potassium (BaK)
- Barium calcium (BaCa)
These compounds exhibit different reactivities and applications, highlighting the uniqueness of barium lithium in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
12047-19-7 |
|---|---|
Molekularformel |
BaLi |
Molekulargewicht |
144.3 g/mol |
IUPAC-Name |
barium;lithium |
InChI |
InChI=1S/Ba.Li |
InChI-Schlüssel |
YSZKOFNTXPLTCU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



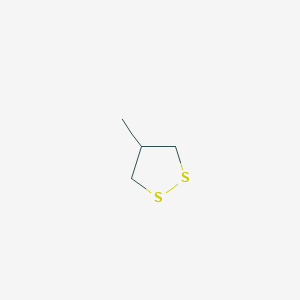
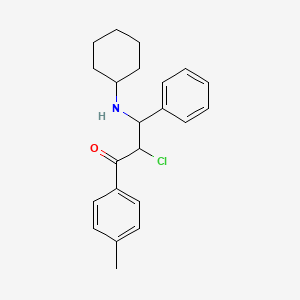
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)



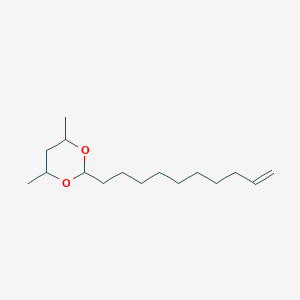

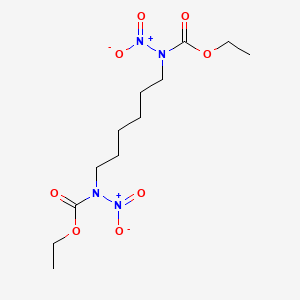
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
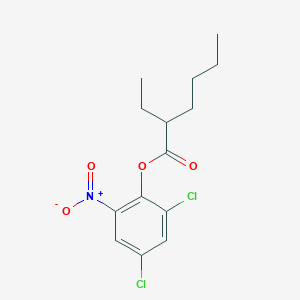
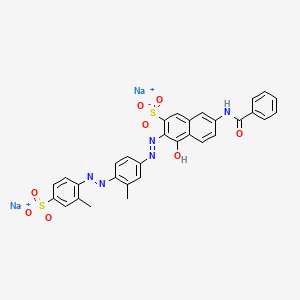
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
